molecular formula C9H14BrN3 B15261134 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine

Cat. No.: B15261134
M. Wt: 244.13 g/mol
InChI Key: ILBAFRKMTWKWIN-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-amine (CAS: 1343016-61-4) is a bicyclic organic compound featuring a cyclohexane ring substituted with an amine group at position 1 and a 4-bromo-pyrazole moiety at position 2. Its molecular formula is C₉H₁₄BrN₃, with a molecular weight of 244.13 g/mol . The compound is classified under GHS Hazard Statements H301, H311, and H331, indicating acute toxicity via oral, dermal, and inhalation exposure . Its hydrochloride derivative (CAS: 2031241-96-8) is also documented, highlighting its relevance in pharmaceutical synthesis .

The compound’s structural rigidity from the cyclohexane backbone and the electron-withdrawing bromine substituent on the pyrazole ring make it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development and anticancer agents .

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H14BrN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h5-6,8-9H,1-4,11H2

InChI Key

ILBAFRKMTWKWIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine typically involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide or Grignard reagents are often employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of hydrogen-substituted pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Core Scaffold Variations
  • 1-(1-Ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine (CAS: 1249176-23-5): Replaces the bromine atom with an ethyl group on the pyrazole. The molecular formula is C₁₁H₁₉N₃ (MW: 193.29), demonstrating increased hydrophobicity compared to the brominated analog .
  • 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide : Incorporates a sulfonamide linker and pyrazine ring, enhancing hydrogen-bonding capacity .
  • 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide : Adds a chlorophenyl group and a fused indole system, significantly increasing molecular complexity (MW: 575.91) .
Stereochemical Considerations
  • (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine and its (1S,4S)-isomer (CAS: m/z 198 [M + H]⁺): Highlight the role of cyclohexane stereochemistry in modulating biological activity, as seen in diastereomeric pairs with distinct pharmacological profiles .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility Hazard Class
4-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-amine C₉H₁₄BrN₃ 244.13 2.1 Low 6.1 (Packing Group III)
1-(1-Ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine C₁₁H₁₉N₃ 193.29 2.8 Moderate Not specified
4-(4-Bromo-3-(4-chlorophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide C₂₅H₂₄BrClN₄O₃S 575.91 4.5 Very low Not specified

*Predicted using fragment-based methods.

Biological Activity

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been widely studied for their therapeutic properties, particularly in anti-inflammatory, anticancer, and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine, supported by data tables, case studies, and detailed research findings.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. In a study involving various pyrazole compounds, it was found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to the standard drug dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameTNF-α Inhibition (%)Concentration (µM)
Dexamethasone761
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine8510

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit promising anticancer activity against various cancer cell lines. For instance, compounds related to 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine were evaluated for their cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and other cell lines. The IC50 values for these compounds ranged from 0.01 µM to over 40 µM, indicating significant potential for further development as anticancer agents .

Table 2: Anticancer Activity of Related Pyrazole Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CA54926

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been extensively documented. In vitro studies demonstrated that certain derivatives showed effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhanced their antibacterial activity .

Table 3: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainZone of Inhibition (mm)
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amineE. coli15
Compound DStaphylococcus aureus18

Case Study 1: Anti-inflammatory Effects

In a controlled experiment using carrageenan-induced edema in rats, derivatives similar to 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amines were tested for their anti-inflammatory potential. The results indicated a significant reduction in paw edema compared to untreated controls, suggesting strong anti-inflammatory effects.

Case Study 2: Cytotoxicity in Cancer Cells

A series of pyrazole derivatives were tested against various cancer cell lines using MTT assays. The results showed that certain compounds exhibited cytotoxic effects at low concentrations, highlighting their potential as chemotherapeutic agents.

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